tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate: is a chemical compound with the molecular formula C15H24N2O6 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a pyrrole ring, and a carbamate group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,5-dioxo-2,5-dihydro-1H-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol (MeOH) and dichloromethane (DCM). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography, employing a gradient of methanol in dichloromethane to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the pyrrole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrrole ring, while reduction may produce reduced forms of the carbamate group .
Scientific Research Applications
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug precursor or intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways . The compound may act by:
Binding to Enzymes: It can bind to enzymes, altering their activity and influencing biochemical pathways.
Modulating Protein Function: The compound may modify protein function through covalent bonding or non-covalent interactions.
Affecting Cellular Processes: It can impact cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar in structure but with an amino group instead of the pyrrole ring.
tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate: Another variant with slight modifications in the functional groups.
Uniqueness
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H20N2O5 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)14-6-8-19-9-7-15-10(16)4-5-11(15)17/h4-5H,6-9H2,1-3H3,(H,14,18) |
InChI Key |
KNDCBMBMTMSFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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